molecular formula C26H21N3O4 B14101971 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide

2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide

カタログ番号: B14101971
分子量: 439.5 g/mol
InChIキー: LZJBIOAQNRSCNH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a benzofuropyrimidine derivative characterized by a fused benzofuran-pyrimidine core substituted with a 2-phenylethyl group at position 3 and an N-phenylacetamide moiety at position 1. Its molecular formula is C29H27N3O4, with a molecular weight of 481.5 g/mol and a CAS registry number of 1351780-16-9 . The structure features a planar aromatic system, which may enhance π-π stacking interactions in biological systems, while the 2-phenylethyl substituent introduces steric bulk that could influence binding affinity or pharmacokinetic properties.

特性

分子式

C26H21N3O4

分子量

439.5 g/mol

IUPAC名

2-[2,4-dioxo-3-(2-phenylethyl)-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-phenylacetamide

InChI

InChI=1S/C26H21N3O4/c30-22(27-19-11-5-2-6-12-19)17-29-23-20-13-7-8-14-21(20)33-24(23)25(31)28(26(29)32)16-15-18-9-3-1-4-10-18/h1-14H,15-17H2,(H,27,30)

InChIキー

LZJBIOAQNRSCNH-UHFFFAOYSA-N

正規SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=CC=C5

製品の起源

United States

準備方法

The synthesis of 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzofuran and pyrimidine intermediates, which are then coupled under specific conditions to form the final product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency.

化学反応の分析

Hydrolysis Reactions

The acetamide group (-NHCO-) and pyrimidine-dione moiety are susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : The amide bond undergoes cleavage in concentrated HCl at elevated temperatures (80–100°C), yielding 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]acetic acid and aniline .

  • Basic Hydrolysis : Treatment with NaOH (10% w/v) in ethanol/water (1:1) at reflux hydrolyzes the dione ring, forming a carboxylic acid derivative.

Oxidation Reactions

The dihydrobenzofuran ring undergoes oxidation to form aromatic systems:

  • Oxidizing Agents : Hydrogen peroxide (H₂O₂) in acetic acid oxidizes the dihydro moiety to a fully conjugated benzofuran system, increasing planarity and stability .

  • Side Chain Oxidation : The phenethyl group (-CH₂CH₂Ph) is oxidized with KMnO₄ in acidic media to produce a phenylacetic acid derivative .

Reduction Reactions

Selective reduction of carbonyl groups is achievable:

  • Pyrimidine Dione Reduction : Sodium borohydride (NaBH₄) in methanol reduces the 2,4-dione groups to diols, forming 2-[2,4-dihydroxy-3-(2-phenylethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide .

  • Catalytic Hydrogenation : Palladium on carbon (Pd/C) under H₂ gas reduces the acetamide’s carbonyl group to a methylene group.

Nucleophilic Substitution

The acetamide’s nitrogen participates in nucleophilic reactions:

  • Amine Exchange : Reaction with primary amines (e.g., methylamine) in DMF replaces the phenyl group, forming derivatives like N-methyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide .

  • Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) yields imine-linked derivatives.

Cyclization Reactions

Intramolecular cyclization is observed under specific conditions:

  • Acid-Catalyzed Cyclization : In H₂SO₄, the phenethyl side chain cyclizes with the pyrimidine ring, forming a tetracyclic system .

Synthetic Pathways

The compound is synthesized via multi-step protocols:

StepReaction TypeReagents/ConditionsKey Intermediate/ProductYieldSource
1Knoevenagel CondensationPhenylglyoxal, 1,3-dimethylbarbituric acidQuinazolinone precursor75–83%
2AmidationN,N-Carbonyldiimidazole, anilineFinal acetamide product65%
3OxidationH₂O₂, AcOHAromatic benzofuropyrimidine90%

Reactivity with Electrophiles

The electron-rich benzofuran ring undergoes electrophilic substitution:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the C5 position.

  • Halogenation : Bromine (Br₂) in CCl₄ adds bromine atoms to the pyrimidine ring .

Photochemical Reactions

UV irradiation in methanol induces cleavage of the benzofuran ring, forming fragmented quinone derivatives .

Stability Under Thermal Conditions

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, with primary degradation pathways involving loss of the phenethyl group and acetamide cleavage .

科学的研究の応用

2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

    Medicine: It may have therapeutic potential, particularly in targeting specific pathways or receptors.

    Industry: Its unique structure makes it useful in developing new materials with specific properties.

作用機序

The mechanism of action of this compound involves its interaction with molecular targets, such as enzymes or receptors. It may inhibit or activate specific pathways, leading to desired biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

類似化合物との比較

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name (CAS No.) Substituents at Position 3 Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Key References
Target Compound (1351780-16-9) 2-Phenylethyl N-(2-ethyl-6-methylphenyl) C29H27N3O4 481.5
2-(2,4-Dioxo-3-phenyl-...) (877656-70-7) Phenyl N-phenyl C24H17N3O4 411.4
2-[3-(1,3-Benzodioxol-5-ylmethyl)-...] (892432-02-9) 1,3-Benzodioxol-5-ylmethyl N-benzyl C28H23N3O6 497.5
2-{[3-(3-Methylbutyl)-4-oxo-...]sulfanyl}-... (N/A) 3-Methylbutyl + sulfanyl bridge N-[3-(trifluoromethyl)phenyl] C24H24F3N3O3S 515.5

Key Observations :

Substituent Effects on Molecular Weight: The target compound has the highest molecular weight (481.5 g/mol) due to the 2-phenylethyl and 2-ethyl-6-methylphenyl groups, which increase hydrophobicity compared to simpler analogues like the phenyl-substituted derivative (411.4 g/mol) .

Functional Group Variations :

  • The sulfanyl bridge in the 3-methylbutyl derivative introduces a thioether linkage, which may enhance metabolic stability compared to the oxygen-based acetamide linker in other compounds .
  • The N-(2-ethyl-6-methylphenyl) group in the target compound introduces steric hindrance that could limit binding to flat enzymatic pockets compared to the less bulky N-phenyl group in the 877656-70-7 analogue .

The trifluoromethyl group in the sulfanyl-linked derivative (CAS N/A) is a common bioisostere for improving metabolic resistance and binding affinity .

Research Findings and Limitations

  • Synthetic Accessibility : The phenyl-substituted analogue (877656-70-7) is simpler to synthesize due to fewer steric demands, as evidenced by its earlier publication date (2024) .
  • Pharmacokinetic Predictions : The 2-phenylethyl group in the target compound may prolong half-life by reducing hepatic clearance, though this remains speculative without in vivo data .
  • Gaps in Evidence: None of the provided sources include direct biological activity comparisons (e.g., IC50 values, solubility, or toxicity), limiting a functional assessment.

生物活性

The compound 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide has garnered attention in the field of medicinal chemistry due to its complex structure and potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that integrates multiple functional groups, which may contribute to its biological properties. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C27H22ClN3O4
Molecular Weight 487.9 g/mol
IUPAC Name N-[(2-chlorophenyl)methyl]-2-[2,4-dioxo-3-(2-phenylethyl)-benzofuro[3,2-d]pyrimidin-1-yl]acetamide
CAS Number 1351780-16-9

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent and its effects on different biological pathways.

Anticancer Activity

Recent research indicates that the compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study found that it effectively induced apoptosis in breast cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

The mechanisms underlying the biological activity of this compound include:

  • Inhibition of Cell Proliferation : The compound has been shown to interfere with cell cycle progression in cancer cells, leading to increased apoptosis .
  • Modulation of Signaling Pathways : It affects key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Breast Cancer Cells : A study conducted on MCF-7 breast cancer cells reported that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers .
  • Liver Cancer Model : Another investigation using HepG2 liver cancer cells showed that the compound inhibited cell growth and induced G0/G1 phase arrest, suggesting its potential as a therapeutic agent for liver cancer .

Pharmacological Potential

The pharmacological implications of this compound extend beyond anticancer activity:

  • Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
  • Neuroprotective Effects : There is emerging evidence indicating potential neuroprotective effects, which could be beneficial in neurodegenerative diseases .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。